molecular formula C15H15NO B1606051 2-Methyl-N-(m-tolyl)benzamide CAS No. 56776-45-5

2-Methyl-N-(m-tolyl)benzamide

Cat. No. B1606051
CAS RN: 56776-45-5
M. Wt: 225.28 g/mol
InChI Key: UEOKUJAEEOJMST-UHFFFAOYSA-N
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Description

“2-Methyl-N-(m-tolyl)benzamide” is a chemical compound with the molecular formula C15H15NO . It has a molecular weight of 225.29 . The IUPAC name for this compound is 2-methyl-N-(2-methylphenyl)benzamide .


Molecular Structure Analysis

The molecular structure of “2-Methyl-N-(m-tolyl)benzamide” consists of a central amide group with respect to the benzoyl ring . The compound also contains two aromatic rings .


Physical And Chemical Properties Analysis

“2-Methyl-N-(m-tolyl)benzamide” is a solid at room temperature . . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

  • Synthetic Methodologies :

    • Microwave promoted synthesis of benzamide derivatives, including 2-Methyl-N-(m-tolyl)benzamide, provides a cleaner, efficient, and faster method compared to traditional thermal heating. This approach enhances the yields of such compounds significantly (Saeed, 2009).
    • Chemical transformations of quinazolone derivatives, a process in which 2-Methyl-N-(m-tolyl)benzamide plays a role, have been studied, revealing insights into the rearrangement mechanisms and potential applications in chemical synthesis (Ponomarev et al., 2007).
  • Molecular Structural Analysis :

    • Investigations into the molecular structure of benzamide compounds, including derivatives of 2-Methyl-N-(m-tolyl)benzamide, have been conducted using X-ray diffraction and density functional theory. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Demir et al., 2015).
  • Antibacterial and Antiproliferative Applications :

    • Certain benzamide derivatives have shown antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential use in medical applications (Adam et al., 2016).
    • The synthesis and characterization of novel benzamides and their metal complexes, including derivatives of 2-Methyl-N-(m-tolyl)benzamide, have been explored for their antibacterial and antiproliferative properties, which could be beneficial in pharmaceutical research (Khatiwora et al., 2013).
  • Material Science and Corrosion Inhibition :

    • Benzamide derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions, indicating potential applications in material science and industrial maintenance (Elazhary et al., 2019).

Safety And Hazards

“2-Methyl-N-(m-tolyl)benzamide” is classified as a hazardous substance. It can cause harm if swallowed and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-Methyl-N-(m-tolyl)benzamide” could involve further exploration of its potential biological activities, given the known activities of some benzamide derivatives . Additionally, the development of new synthesis methods and the study of its chemical reactions could also be areas of future research .

properties

IUPAC Name

2-methyl-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOKUJAEEOJMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205329
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(m-tolyl)benzamide

CAS RN

56776-45-5
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56776-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-methyl-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Toluidine (1772 g) is dissolved in acetone (3.5 L), and thereto is added a solution of sodium hydroxide (648 g) in water (6.25 L), and the mixture is cooled to around 20° C. To the mixture is added o-methylbenzoyl chloride (2507 g) over a period of about 20 minutes with stirring, by which the temperature of the reaction mixture raises to around 60° C. After stirring for about one hour, the reaction mixture is cooled around 10° C. and the resulting crystals are taken by filtration. The crystalline product is washed 2 times with methanol/water (4:1, 3.75 L), and dried at about 60° C. to give the desired product (3530 g, yield 96.62%).
Quantity
1772 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step Two
Name
Quantity
6.25 L
Type
solvent
Reaction Step Two
Quantity
2507 g
Type
reactant
Reaction Step Three
Yield
96.62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Li, Y Li, R Zhu, J Bai, Y Shen, M Pan, W Li - Organic Letters, 2023 - ACS Publications
We herein developed a palladium-catalyzed reaction of [1,2,3]-benzotriazin-4(3H)-ones with DABAL-Me 3 [bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct], a cheap, stable…
Number of citations: 2 pubs.acs.org
R Moreno-Fuquen, NJ Marino… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C14H13NO2, the mean plane of the non-H atoms of the central amide fragment C—N—C(=O)—C (rms deviation = 0.029 Å) forms dihedral angles of 5.63 (6) and …
Number of citations: 2 scripts.iucr.org
A Dewanji, L van Dalsen, JA Rossi-Ashton, E Gasson… - chemrxiv.org
All experiments were performed under an atmosphere of nitrogen, using anhydrous solvents, unless otherwise stated. Glassware for inert atmosphere reactions was oven-dried and …
Number of citations: 0 chemrxiv.org

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